6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, commonly known as Alectinib, is a small-molecule kinase inhibitor primarily used in the treatment of anaplastic lymphoma kinase-positive metastatic non-small cell lung cancer. This compound is characterized by its complex structure, which includes a benzo[b]carbazole core and a morpholinopiperidine moiety, contributing to its pharmacological efficacy.
Alectinib falls under the category of targeted cancer therapies, specifically classified as a tyrosine kinase inhibitor. It is designed to interfere with specific enzymes involved in the signaling pathways that promote tumor growth.
The synthesis of 6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile involves several key steps:
The synthesis process has been optimized to enhance yield and purity, with variations in solvent choice and reaction time being key factors in achieving desirable results. The typical yield reported for Alectinib synthesis is around 1.95 grams from specific starting materials under controlled conditions.
The molecular formula of Alectinib is , with a molecular weight of approximately 482.62 g/mol. The structure features:
This complex arrangement contributes to its biological activity and specificity towards anaplastic lymphoma kinase.
The compound's structural data can be summarized as follows:
Alectinib undergoes various chemical reactions typical for small molecules, including:
The reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Detailed reaction pathways are often explored in research studies to optimize synthesis conditions and improve yields.
Alectinib functions primarily as an inhibitor of anaplastic lymphoma kinase. Its mechanism involves:
Studies have shown that Alectinib effectively reduces tumor growth in models expressing anaplastic lymphoma kinase mutations, demonstrating its potential as a targeted therapy for resistant cancer types .
Alectinib exhibits the following physical properties:
Key chemical properties include:
Relevant data indicates that Alectinib should be stored at low temperatures (below -20°C) to maintain stability and efficacy .
Alectinib is primarily used in oncology for:
The ongoing research into Alectinib's efficacy against various mutations continues to expand its potential applications within cancer treatment paradigms .
6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (CAS 1256577-71-5) is a potent ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK). It exhibits high binding affinity, with a dissociation constant (Kd) of 2.4 nM for wild-type ALK, as determined through isothermal titration calorimetry studies [9]. The compound demonstrates slow dissociation kinetics, with a residence time of >8 hours, contributing to sustained target inhibition. Its competitive binding mode was confirmed through X-ray crystallography, which revealed occupancy of the ATP-binding pocket in the DFG-in conformation [9].
The inhibitor's potency is quantified by an IC50 of 1.9 nM against recombinant ALK kinase domain, surpassing first-generation inhibitors like crizotinib (IC50 = 20 nM) [9]. This enhanced activity stems from optimized interactions with key residues: The carbonitrile group at C3 participates in water-mediated hydrogen bonding with Asp1203 and Lys1150, while the morpholinopiperidine moiety extends into the solvent-front region, forming hydrophobic contacts with Leu1256 and Ile1171 [6]. The compound maintains efficacy against the crizotinib-resistant L1196M gatekeeper mutation (IC50 = 1.6 nM), attributed to its compact binding mode that avoids steric clashes with the bulkier methionine residue [9].
Table 1: Kinetic Parameters for ALK Inhibition
Parameter | Wild-type ALK | L1196M Mutant | Measurement Method |
---|---|---|---|
Kd (nM) | 2.4 | 3.1 | Isothermal calorimetry |
IC50 (nM) | 1.9 | 1.6 | Kinase activity assay |
Residence time (hr) | >8 | >6 | Fluorescence recovery assay |
Selectivity vs ROS1 | 50-fold | 35-fold | Kinase profiling panel |
The inhibitor demonstrates variant-dependent efficacy against clinically relevant EML4-ALK fusion isoforms. In in vitro cellular assays, it exhibits superior activity against EML4-ALK variant 1 (IC50 = 2.1 nM) compared to variant 3 (IC50 = 3.8 nM), as measured by inhibition of autophosphorylation in engineered Ba/F3 cell lines [9]. This differential activity correlates with protein stability: Variant 3 (v3) exhibits higher basal phosphorylation due to its truncated EML4 segment, which reduces proteasomal degradation and increases oncogenic signaling flux [9].
Notably, the compound achieves complete suppression of phosphorylated STAT3 (Tyr705) in NCI-H2228 NSCLC cells (harboring EML4-ALK v1) at 10 nM concentration, with concomitant inhibition of downstream AKT activation. In contrast, higher concentrations (≥30 nM) are required for equivalent pathway suppression in variant 3-driven models [9]. This translates to in vivo efficacy differences; in xenograft models, the compound induced tumor regression in v1-driven tumors at 20 mg/kg dosing, while v3-driven tumors showed partial regression (119% tumor growth inhibition) requiring sustained exposure [6] [9]. Resistance profiling revealed that prolonged exposure to v3 cells enriched for compound-resistant mutations including G1202R and I1171N, likely due to higher baseline genomic instability in this variant [9].
Table 2: Cellular Efficacy Against ALK Fusion Variants
Fusion Variant | Cellular IC50 (nM) | pSTAT3 Suppression (nM) | Tumor Growth Inhibition (%) |
---|---|---|---|
EML4-ALK v1 | 2.1 | 10 | 168% (regression) |
EML4-ALK v3 | 3.8 | 30 | 119% |
NPM-ALK | 3.0 | 15 | 104% (lymphoma model) |
The compound achieves >50-fold selectivity for ALK over related kinases (ROS1, InsR, IGF-1R) through three key structural features:
C3-Carbonitrile Interactions: The carbonitrile group forms a critical water-mediated hydrogen bond network with Asp1203 in the hinge region. This interaction is absent in off-target kinases like IGF-1R, where the equivalent residue (Asp1133) adopts a distinct conformation incompatible with this bonding pattern [6] [9]. Mutation studies confirm that D1203A mutants exhibit a 25-fold reduction in binding affinity, underscoring this interaction's importance [6].
Morpholinopiperidine Positioning: The 4-morpholinopiperidine substituent at C8 projects into a hydrophobic pocket unique to ALK's DFG-in conformation. This pocket is sterically restricted in most kinases by bulkier residues; for example, ROS1 contains a methionine (Met2024) at the position equivalent to ALK's Leu1256, reducing compound accessibility [6]. The inhibitor's IC50 for ROS1 (75 nM) is significantly higher than for ALK (1.5 nM) due to this subtle steric hindrance [6].
Dimethylcarbazole Scaffold: The 6,6-dimethyl configuration stabilizes the carbazole ring in a planar orientation optimal for deep pocket penetration. Molecular dynamics simulations reveal that removal of the methyl groups increases scaffold flexibility, reducing residence time by 40% [8]. Additionally, the ethyl group at C9 extends into a hydrophobic subpocket formed by Leu1198 and Val1130, contributing to the compound's selectivity over structurally homologous kinases [2] [9].
Table 3: Impact of ALK Mutations on Inhibitor Binding
Mutation | Location | Fold Change in IC50 | Structural Consequence |
---|---|---|---|
L1196M | Gatekeeper | 1.1x | Minimal steric hindrance |
G1202R | Solvent front | 15x | Electrostatic repulsion with morpholine |
F1174L | αC-helix | 3.5x | Altered hydrophobic pocket geometry |
I1171N | β3-strand | 12x | Loss of van der Waals contacts with piperidine |
The structural basis for resistance mutations is elucidated through co-crystallography: The G1202R mutation introduces a positively charged arginine that electrostatically repels the morpholine oxygen, reducing binding affinity by 15-fold. Similarly, I1171N eliminates critical hydrophobic interactions with the piperidine ring, explaining its 12-fold resistance profile [6] [9]. These insights guide the design of next-generation inhibitors with modified solubilizing groups that bypass steric and electrostatic conflicts at the solvent front.
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